

Mechanistic investigation of crotyl alcohol adsorption on metal surfaces

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A Comparative Guide to Crotyl Alcohol Adsorption on Metal Surfaces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic investigations into the adsorption of **crotyl alcohol** on various metal surfaces. Understanding the interaction of this unsaturated alcohol with metal catalysts is crucial for a wide range of applications, from selective oxidation catalysis to the development of novel drug delivery systems. This document summarizes key experimental and theoretical findings, offering a side-by-side comparison of adsorption behaviors on platinum, palladium, gold, and copper surfaces.

Comparison of Adsorption Properties

The interaction of **crotyl alcohol** with different metal surfaces is dictated by a complex interplay of factors including the metal's d-band structure, surface morphology, and the presence of co-adsorbates. The following tables summarize the available quantitative data for the adsorption of **crotyl alcohol** and related molecules on Pt(111), Pd(111), Au(111), and Cu(111) surfaces.

Table 1: Temperature Programmed Desorption (TPD) Data







Temperature Programmed Desorption (TPD) provides insights into the strength of adsorption and the surface reaction pathways. The desorption temperature is related to the activation energy for desorption.



Metal Surface	Adsorbate	Desorption Peak Temperature (K)	Desorbing Species	Key Observations
Pd(111)	Crotyl Alcohol	209 (multilayer), ~265 (reaction- limited)	Crotyl alcohol, Butene, Water, Propene, CO, H2	At low coverages, complete decomposition occurs. At higher coverages, a molecular desorption state is observed alongside reaction products, indicating competing desorption and reaction pathways[1][2].
Au(111)	Crotyl Alcohol	Not explicitly reported for crotyl alcohol	Crotyl Alcohol	Pure gold is reported to be catalytically inert towards crotyl alcohol, with the molecule undergoing reversible adsorption[3]. TPD studies of similar small alcohols show desorption features below 300 K.



Pt(111)	C1-C4 Alcohols	Monolayer desorption increases with chain length	Parent Alcohol, CO, H2	For C ₁ -C ₄ alcohols, the majority desorbs intact, with less than 10% dissociating. This suggests weak interaction and a preference for desorption over reaction for simple alcohols[4].
Cu(111)	Ethanol	~270 (from Cu- Pd alloy)	Acetaldehyde	Data for crotyl alcohol is limited. Studies on ethanol on Cucontaining surfaces show dehydrogenation to acetaldehyde, indicating catalytic activity towards alcohols[5].

Note: Direct quantitative TPD data for **crotyl alcohol** on pure Pt(111), Au(111), and Cu(111) is limited in the reviewed literature. The data presented for these metals are based on studies of similar small alcohols and may not be fully representative of **crotyl alcohol**'s behavior.

Table 2: Density Functional Theory (DFT) Calculated Adsorption Energies

Density Functional Theory (DFT) calculations provide theoretical estimates of adsorption energies, offering a valuable complement to experimental data.



Metal Surface	Adsorbate	Most Stable Adsorption Site	Adsorption Energy (eV)	Key Insights
Pd(111)	Crotyl Alcohol	Not explicitly stated	Energetically favored with C=C and O bonds somewhat parallel to the surface[6]	DFT calculations support an adsorption mode that facilitates both oxidation and decomposition pathways observed experimentally[6] .
Au(111)	Methanol	Not explicitly stated for crotyl alcohol	-0.15 (Methanol)	DFT studies on methanol suggest weak physisorption on Au(111)[7]. This is consistent with the observed inertness of gold towards crotyl alcohol[3].
Pt(111)	ОН	Atop	-3.02 (for OH)	While specific data for crotyl alcohol is unavailable, DFT studies of OH on Pt(111) indicate strong binding, suggesting that if the O-H bond in crotyl alcohol breaks, the resulting species



				would be strongly held[8].
Cu(111)	Glycerol	Atop	-0.47 (DFT), -1.13 (DFT-D3)	DFT studies on glycerol, a larger alcohol, suggest that the atop site is the most favorable for adsorption on Cu(111). Van der Waals corrections significantly increase the calculated adsorption energy[9].

Note: Adsorption energies are highly dependent on the computational methodology, including the choice of functional and the inclusion of van der Waals corrections. The data presented here is for comparison and may not be directly interchangeable between different studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key techniques cited in the investigation of **crotyl alcohol** adsorption.

Temperature Programmed Desorption (TPD)

Objective: To determine the desorption kinetics and identify reaction products from a surface.

• Sample Preparation: A single crystal of the desired metal (e.g., Pd(111)) is cleaned in an ultra-high vacuum (UHV) chamber through cycles of sputtering with Ar⁺ ions and annealing at high temperatures until a clean and well-ordered surface is confirmed by techniques like Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED).



- Adsorption: The clean crystal is cooled to a low temperature (typically ~100 K). Crotyl
 alcohol vapor is then introduced into the UHV chamber through a leak valve at a controlled
 pressure and for a specific duration to achieve the desired surface coverage.
- Desorption: The crystal is heated at a linear rate (e.g., 2-10 K/s). A quadrupole mass spectrometer is used to monitor the mass-to-charge ratios of the molecules desorbing from the surface as a function of temperature.
- Data Analysis: The resulting TPD spectra (desorption rate vs. temperature) are analyzed to identify the desorbing species and to extract kinetic parameters such as the desorption energy and pre-exponential factor using methods like the Redhead analysis.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

Objective: To identify the vibrational modes of adsorbates on a surface, providing information on their chemical nature and bonding geometry.

- Sample Preparation and Adsorption: The metal single crystal is prepared and dosed with crotyl alcohol in a UHV chamber as described for TPD.
- HREELS Measurement: A monochromatic beam of low-energy electrons (typically 1-10 eV)
 is directed onto the surface. The inelastically scattered electrons, which have lost energy to
 excite vibrational modes of the adsorbate-surface system, are collected and their energy is
 analyzed.
- Data Acquisition: The HREELS spectrum is recorded as the intensity of scattered electrons versus their energy loss.
- Spectral Analysis: The observed energy losses correspond to the vibrational frequencies of
 the adsorbed molecules. By comparing these frequencies to known vibrational modes of
 crotyl alcohol and its potential surface intermediates, the chemical state and orientation of
 the adsorbate can be determined.

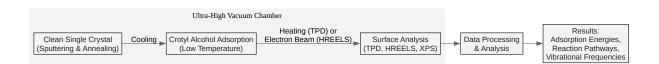
Density Functional Theory (DFT) Calculations



Objective: To theoretically model the adsorption of **crotyl alcohol** on metal surfaces and calculate properties such as adsorption energies, geometries, and reaction barriers.

- Model Construction: A slab model of the metal surface (e.g., a 4-layer Pt(111) slab with a
 vacuum layer) is constructed. The crotyl alcohol molecule is placed on the surface at
 various high-symmetry adsorption sites (atop, bridge, hollow).
- Computational Details: The calculations are performed using a DFT code (e.g., VASP,
 Quantum ESPRESSO). A suitable exchange-correlation functional (e.g., PBE, revPBE) is
 chosen, often with a van der Waals correction (e.g., DFT-D3) to accurately describe the noncovalent interactions. The electronic wavefunctions are expanded in a plane-wave basis set
 with a defined kinetic energy cutoff. The Brillouin zone is sampled using a k-point mesh.
- Geometry Optimization: The positions of the atoms in the crotyl alcohol molecule and the
 top layers of the metal slab are allowed to relax until the forces on each atom are below a
 certain threshold.
- Energy Calculation: The adsorption energy (E_ads) is calculated as: E_ads =
 E_(slab+adsorbate) E_slab E_adsorbate where E_(slab+adsorbate) is the total energy of
 the optimized system, E_slab is the energy of the clean slab, and E_adsorbate is the energy
 of the isolated crotyl alcohol molecule in the gas phase.
- Analysis: The optimized geometries, adsorption energies, and electronic properties (e.g., density of states, charge transfer) are analyzed to understand the nature of the interaction between crotyl alcohol and the metal surface.

Visualizations Experimental Workflow

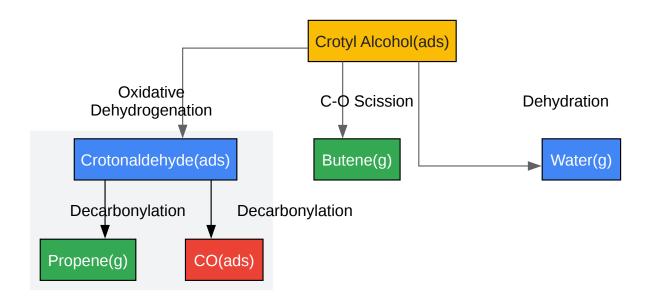




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Caption: A generalized experimental workflow for studying **crotyl alcohol** adsorption on metal surfaces in UHV.

Proposed Reaction Pathways on Pd(111)



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Caption: Proposed reaction pathways for **crotyl alcohol** on a Pd(111) surface based on experimental observations.

Summary and Outlook

The adsorption of **crotyl alcohol** on transition metal surfaces is a multifaceted process that is highly dependent on the nature of the metal.

- Palladium (Pd) exhibits significant catalytic activity, promoting both the selective oxidation of crotyl alcohol to crotonaldehyde and competing decomposition pathways to butene, propene, and carbon monoxide[1][2].
- Gold (Au), in its pure form, is largely inert, facilitating only reversible physisorption of crotyl alcohol[3].



- Platinum (Pt) shows a tendency to favor desorption of small alcohols over decomposition, suggesting a weaker interaction compared to palladium[4].
- Copper (Cu) demonstrates activity towards alcohol dehydrogenation, as seen with ethanol, but specific data for **crotyl alcohol** remains limited[5].

Further research, particularly experimental studies on well-defined single-crystal surfaces of Pt, Au, and Cu, is necessary to obtain a more complete and directly comparable dataset for **crotyl alcohol** adsorption. Such studies, in conjunction with continued theoretical investigations, will provide a more comprehensive understanding of the fundamental interactions governing the surface chemistry of unsaturated alcohols on metal catalysts. This knowledge is essential for the rational design of improved catalysts for a variety of industrial applications.

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